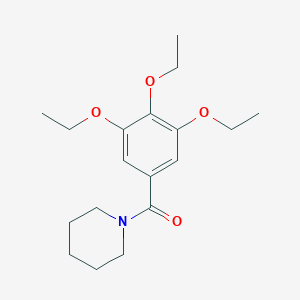

1-(3,4,5-Triethoxybenzoyl)piperidine

Description

1-(3,4,5-Triethoxybenzoyl)piperidine is a synthetic piperidine derivative characterized by a benzoyl group substituted with three ethoxy moieties at the 3-, 4-, and 5-positions of the aromatic ring. The compound’s structure combines a piperidine ring—a six-membered heterocycle with one nitrogen atom—and a triethoxybenzoyl moiety linked via an ester bond.

The triethoxy substituents confer high lipophilicity, which may enhance membrane permeability and bioavailability compared to analogs with smaller substituents (e.g., methoxy or hydroxyl groups). However, the ester linkage could render the compound susceptible to hydrolysis, a factor critical to its metabolic stability and pharmacokinetic profile.

Properties

Molecular Formula |

C18H27NO4 |

|---|---|

Molecular Weight |

321.4 g/mol |

IUPAC Name |

piperidin-1-yl-(3,4,5-triethoxyphenyl)methanone |

InChI |

InChI=1S/C18H27NO4/c1-4-21-15-12-14(18(20)19-10-8-7-9-11-19)13-16(22-5-2)17(15)23-6-3/h12-13H,4-11H2,1-3H3 |

InChI Key |

XRQHXOIMOLEIGQ-UHFFFAOYSA-N |

SMILES |

CCOC1=CC(=CC(=C1OCC)OCC)C(=O)N2CCCCC2 |

Canonical SMILES |

CCOC1=CC(=CC(=C1OCC)OCC)C(=O)N2CCCCC2 |

Origin of Product |

United States |

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Analysis

The following table summarizes key structural and functional differences between 1-(3,4,5-Triethoxybenzoyl)piperidine and analogous compounds:

Key Comparisons:

Substituent Effects Triethoxy vs. Trimethoxy: The ethoxy groups in this compound increase steric bulk and lipophilicity compared to trimethoxy analogs (e.g., M-2). This could enhance blood-brain barrier penetration but may reduce solubility in aqueous environments . Benzodioxolyl vs. In contrast, the flexible triethoxy groups in the target compound may adopt varied conformations, influencing target selectivity .

Linkage Type

- Ester vs. Amide : The ester bond in this compound is more prone to enzymatic hydrolysis (e.g., by esterases) than the amide bonds in 1-BCP and M-2. This difference impacts metabolic stability and half-life .

Biological Activity Anti-Fatigue Potential: 1-BCP’s anti-fatigue activity via AMPA receptor modulation suggests that benzoyl-piperidine derivatives with electron-rich aromatic systems (e.g., benzodioxolyl) are promising for central nervous system (CNS) applications. The triethoxy variant’s larger substituents might alter receptor affinity or bioavailability . Metabolic Pathways: M-2, a metabolite of troxipide, highlights the role of amide-linked piperidines in drug metabolism.

Natural vs. Synthetic Derivatives

- Natural piperidine alkaloids from pepper roots (e.g., compound 6 in ) often feature methylenedioxy or hydroxyl groups, which are less lipophilic than ethoxy substituents. These structural differences may limit their CNS penetration compared to synthetic analogs .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.